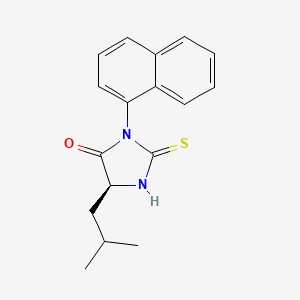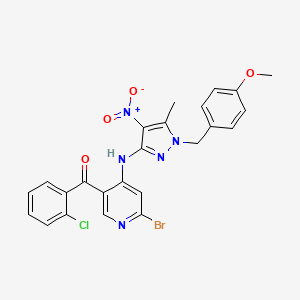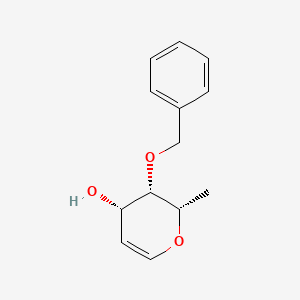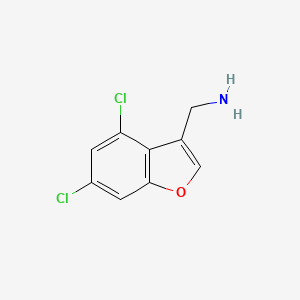![molecular formula C24H30N2O2 B12944346 tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-benzhydryl-2,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves a multi-step process. One common method includes the reaction of benzhydrylamine with tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications in treating diseases such as diabetes and obesity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT), which play crucial roles in metabolic pathways. The compound binds to the active site of these enzymes, thereby blocking their activity and modulating metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Uniqueness
tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to its benzhydryl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C24H30N2O2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
tert-butyl 2-benzhydryl-2,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C24H30N2O2/c1-23(2,3)28-22(27)25-15-14-24(16-25)17-26(18-24)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 |
Clave InChI |
UBJNJAPFAPGXLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
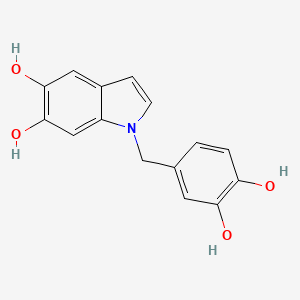
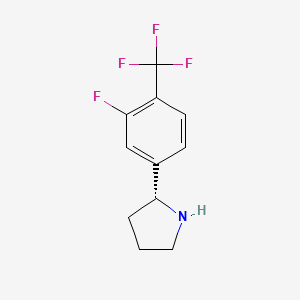
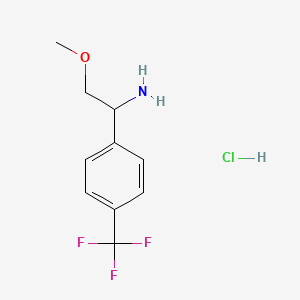


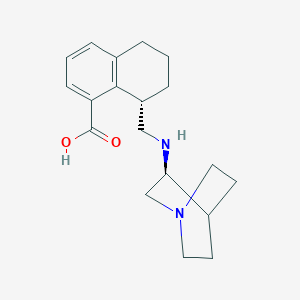
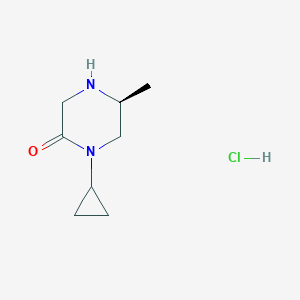

![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
